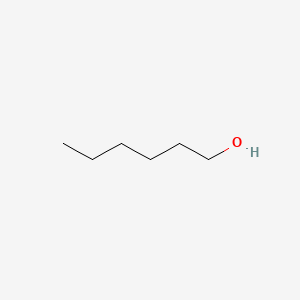

1-Hexanol

CH3(CH2)4CH2OH

C6H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)4CH2OH

C6H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.9 mg/mL at 25 °C

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride

In water, 5,900 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 0.59

miscible with alcohol, ether, 1 ml in 175 ml wate

Synonyms

Canonical SMILES

Organic Chemistry:

- Synthesis of Esters and Fragrances: Hexanol undergoes esterification reactions to form various esters, which are important components of fragrances, flavors, and some pharmaceuticals [Source: "1-Hexanol | C6H14O | CID 8103," National Institutes of Health, ].

Biochemistry and Cell Biology:

- Studying Membrane Fluidity: Hexanol, due to its amphiphilic nature (having both polar and non-polar regions), can be used to probe the fluidity of cell membranes in biological research [Source: "Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant," National Institutes of Health, ].

Environmental Science:

1-Hexanol, also known by its IUPAC name hexan-1-ol, is an organic alcohol characterized by a six-carbon chain with the molecular formula C₆H₁₄O. Its structural formula can be represented as CH₃(CH₂)₅OH. This compound appears as a colorless liquid that has a mild, pleasant odor reminiscent of freshly cut grass and is slightly soluble in water but fully miscible with organic solvents such as diethyl ether and ethanol .

1-Hexanol is part of a larger family of alcohols, with two other structural isomers, 2-hexanol and 3-hexanol, differing in the position of the hydroxyl group. The presence of multiple isomers contributes to the compound's diverse chemical properties and applications .

- Oxidation: It can be oxidized to form aldehydes or ketones when treated with strong oxidizing agents. For example, oxidation with chromic acid can convert 1-hexanol into hexanal.

- Esterification: Reacting with carboxylic acids produces esters and water. This reaction is commonly utilized in the synthesis of flavoring agents and fragrances.

- Dehydration: Under acidic conditions, 1-hexanol can undergo dehydration to yield alkenes such as 1-hexene .

1-Hexanol exhibits significant biological activity, particularly in its interaction with biological membranes and enzymes. It has been shown to inhibit the enzyme alcohol dehydrogenase, which plays a crucial role in ethanol metabolism. This inhibition can lead to increased blood alcohol levels when consumed alongside ethanol . Additionally, 1-hexanol is believed to contribute to the scent of freshly mown grass and the aroma of strawberries, indicating its role in plant signaling and attraction mechanisms .

1-Hexanol finds diverse applications across various industries:

- Fragrance Industry: It is widely used in perfumes and flavorings due to its pleasant odor.

- Chemical Intermediate: The compound serves as an intermediate in producing plasticizers, surfactants, and lubricants.

- Solvent: Its miscibility with organic solvents makes it useful as a solvent in

Research indicates that 1-hexanol interacts significantly with biological systems. It has been shown to affect membrane fluidity and permeability due to its hydrophobic nature. Additionally, studies have demonstrated its potential role as an insect pheromone component, influencing behavior in various species .

The compound's inhibition of alcohol dehydrogenase highlights its relevance in pharmacology, particularly concerning alcohol consumption and metabolism.

1-Hexanol shares similarities with other linear alcohols but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Hexanol | C₆H₁₄O | Isomeric form; different hydroxyl position; used as a solvent. |

| 3-Hexanol | C₆H₁₄O | Another isomer; less common; also used industrially. |

| 1-Pentanol | C₅H₁₂O | Shorter carbon chain; used in flavoring and fragrances. |

| 1-Heptanol | C₇H₁₄O | Longer carbon chain; exhibits similar properties but different applications. |

| Octan-1-ol | C₈H₁₈O | Higher molecular weight; used in surfactants and lubricants. |

The uniqueness of 1-hexanol lies in its balance between hydrophilic (due to the hydroxyl group) and hydrophobic (due to the alkyl chain) properties, making it versatile for both industrial applications and biological interactions .

1-Hexanol’s discovery traces to 18th-century investigations into fusel oils—higher alcohols formed during fermentation. Swedish chemist Carl Wilhelm Scheele first isolated fuselöl from rye whisky in 1785, noting its "inferior liquor" characteristics. By the 1830s, French chemists identified amyl alcohol (a C₅ congener) as a primary component, laying the groundwork for understanding C₆ homologs. Industrial synthesis emerged in the early 20th century via ethylene oligomerization using triethylaluminum catalysts, a method still employed today to produce 30,000+ metric tons annually.

Evolution in Academic Literature

Mid-20th-century studies focused on 1-hexanol’s metabolic pathways, revealing its inhibition of ethanol oxidation via alcohol dehydrogenase (Ki = 0.2 μM). The 1980s marked a shift toward environmental toxicology, with the identification of 2,5-hexanedione as a neurotoxic metabolite. Since 2010, research has diversified into green chemistry applications, including:

- Biofuel blends: 20–30% 1-hexanol in diesel improves brake thermal efficiency by 8.4%

- Antimicrobial vapors: 150 ppm reduces E. coli viability by 99% in 24 hrs

- Micellar systems: Hexanol:C₁₂E₁₀ ratios >1.5 induce oil-core micelles for drug encapsulation

Current Research Landscape and Knowledge Gaps

Advances (2020–2025):

- Waste plastic oil upgrading: 1-Hexanol co-processing enhances fuel octane number by 12 points

- Vegetable preservation: 50 ppm vapor extends cabbage shelf life by 72 hrs

- CO₂ reduction: Hexanol-diesel blends cut NOₓ emissions by 11.3% at 10% EGR

Critical Gaps:

- Chronic toxicity data: Existing studies limited to 13-week rodent trials

- Environmental persistence: No OECD 301 biodegradation studies available

- Isomer-specific effects: 2-/3-hexanol bioactivity remains uncharacterized

Interdisciplinary Significance

1-Hexanol bridges multiple disciplines:

Physical Description

N-hexanol appears as a clear colorless liquid. Flash point 149°F. Less dense than water and insoluble in water. Vapors heavier than air.

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless, mobile liquid/mild, sweet, green

Color/Form

XLogP3

Boiling Point

157.6 °C

157 °C at 760 mm Hg

157 °C

Flash Point

73.9 °C (Open cup)

58.4 °C (Closed cup)

145 °F (63 °C) (Closed cup)

63 °C c.c.

Vapor Density

Relative vapor density (air = 1): 3.52

Density

d2020 0.82

0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C

Relative density (water = 1): 0.82

0.816-0.821

LogP

2.03

log Kow = 2.03

Odor

Melting Point

-44.6 °C

Fp -46.7 °

-44.6°C

UNII

Related CAS

GHS Hazard Statements

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.93 mmHg

0.928 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 0.124

Pictograms

Irritant

Impurities

The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol.

Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture

Other CAS

111-27-3

25917-35-5

21643-32-3

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Fire Hazards -> Flammable - 2nd degree

Cosmetics -> Antifoaming; Hydrotrope; Solvent; Surfactant

Methods of Manufacturing

Laboratory preparation by action of butylmagnesium bromide on ethylene oxide ... 1,3-hexadienal with iron wire in presence of nickel acetate

Industrial preparation by reducing ethyl caproate with sodium in absolute alcohol: Bouveault, Blanc, German patent 164,294 (1903).

Reaction of acetaldehyde and crotonaldehyde followed by hydrogenation

For more Methods of Manufacturing (Complete) data for 1-HEXANOL (7 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Primary metal manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

1-Hexanol: ACTIVE

Hexanol: ACTIVE

Alcohols, C6-9: ACTIVE

Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-hexanol/, and the mixtures are called "-yl alcohol /eg, hexyl alcohol/ or "iso...yl alcohol" /isohexyl alcohol/.

Analytic Laboratory Methods

A HEADSPACE PROCEDURE SUITABLE FOR GAS CHROMATOGRAPHY ASSAY OF VOLATILE SUBSTANCES IN BIOLOGICAL SAMPLES IS DISCUSSED. ASSAY RANGE, LINEARITY, & PRECISION ARE REPORTED FOR CARBOPACK B MATERIAL.

Storage Conditions

Dates

Alcohol stress on cyanobacterial membranes: New insights revealed by transcriptomics

Kirill S Mironov, Elena V Kupriyanova, Maria Shumskaya, Dmitry A LosPMID: 32882332 DOI: 10.1016/j.gene.2020.145055

Abstract

Cyanobacteria are model photosynthetic prokaryotic organisms often used in biotechnology to produce biofuels including alcohols. The effect of alcohols on cyanobacterial cell physiology and specifically on membrane fluidity is poorly understood. Previous research on various primary aliphatic alcohols found that alcohols with a short hydrocarbon chain (C-C

) do not affect expression of genes related to membrane physical state. In addition, less water-soluble alcohols with a hydrocarbon chain longer than C

are found to have a reduced ability to reach cellular membranes hence do not drastically change membrane physical state or induce expression of stress-responsive genes. Therefore, hexan-1-ol (C

) is suggested to have the most profound effect on cyanobacterial membrane physical state. Here, we studied the effects of hexan-1-ol on the cyanobacterium Synechocystis sp. PCC 6803 transcriptome. The transcriptome data obtained is compared to the previously reported analysis of gene expression induced by benzyl alcohol and butan-1-ol. The set of genes whose expression is induced after exposure to all three studied alcohols is identified. The expression under alcohol stress for several general stress response operons is analyzed, and examples of antisense interactions of RNA are investigated.

Coupling Transcriptomics and Behaviour to Unveil the Olfactory System of Spodoptera exigua Larvae

Angel Llopis-Giménez, Tamara Carrasco-Oltra, Emmanuelle Jacquin-Joly, Salvador Herrero, Cristina M CravaPMID: 33150456 DOI: 10.1007/s10886-020-01224-z

Abstract

Insect chemosensation is crucial for many aspects related to food seeking, enemy avoidance, and reproduction. Different families of receptors and binding proteins interact with chemical stimuli, including odorant receptors (ORs), ionotropic receptors (IRs), gustatory receptors (GRs), odorant binding proteins (OBPs) and chemosensory proteins (CSPs). In this work, we describe the chemosensory-related gene repertoire of the worldwide pest Spodoptera exigua (Lepidoptera: Noctuidae), focusing on the transcripts expressed in larvae, which feed on many horticultural crops producing yield losses. A comprehensive de novo assembly that includes reads from chemosensory organs of larvae and adults, and other larval tissues, enabled us to annotate 200 candidate chemosensory-related genes encoding 63 ORs, 28 IRs, 38 GRs, 48 OBPs and 23 CSPs. Of them, 51 transcripts are new annotations. Fifty ORs are expressed in larval heads based on RNA-seq and reverse transcription PCR analyses. Fourteen OBPs are expressed in larval, but not in adult heads. We also observe that expression profiles of ORs are strongly and non-specifically up-regulated upon pre-exposure of larvae to single volatile organic compounds (VOCs). Finally, we develop a behavioural assay to study the attraction/repellence to VOCs in S. exigua larvae and thus identify candidate ecologically relevant odours. A single-dose assay demonstrated that 1-hexanol triggers attraction and indole repels larvae at any timepoint. This work establishes the foundation for the study of chemosensation in S. exigua larvae, allowing further studies aimed to characterize chemosensory-related genes that underlie the ecologically relevant behaviours of larvae.Saliva-induced coacervation of inverted aggregates of hexanol for simplifying human biomonitoring: Application to the determination of free bisphenols

Encarnación Romera-García, Noelia Caballero-Casero, Soledad RubioPMID: 31357321 DOI: 10.1016/j.talanta.2019.06.043

Abstract

Saliva is progressively becoming a useful alternative to urine and blood to assess human exposure to toxics in biomonitoring campaigns, because of its easy and stress-free collection by unskilled personnel. This evaluation is highly challenging owing to the large number of compounds and individuals involved. In this article, we propose a new strategy to simplify sample treatment in the human biomonitoring of toxics in saliva. It is based on the in situ formation of supramolecular solvents (SUPRASs) in the sample. For this purpose, SUPRASs were produced in colloidal suspensions of aggregates of hexanol in THF under the addition of saliva, which played the dual role of inductor of the self-assembly process leading to SUPRAS formation and the sample to be analysed. The SUPRAS formation region was delimited from the phase diagram constructed for the ternary mixture saliva/hexanol/THF. An equation was derived for predicting the volume of SUPRASs produced as a function of the proportion of their components. The new strategy was explored for simplifying sample treatment in the biomonitoring of thirteen free bisphenol analogues and derivatives by liquid chromatography tandem mass spectrometry. Absolute recoveries for bisphenols were in the range 95-105.6%, the method was interference free (signal suppression/enhancement was between 93 and 106%), and the repeatability and within laboratory reproducibility were in the intervals 0.6-10% and 2-16%, respectively. The proposed method was fully validated and it was applied to the determination of the target bisphenols in saliva from 13 volunteers. Free bisphenol A was found in all samples (0.057-0.8 μg L), and bisphenol F, bisphenol S and bisphenol AF were found with a frequency of detection of 46%, 62% and 8%, respectively. So, saliva can be a suitable biological sample for studying human exposure to bisphenols. To the best of our knowledge, this is the first report dealing with the use of saliva for biomonitoring human exposure to bisphenols.

Investigations into the production of volatile compounds in Korla fragrant pears (Pyrus sinkiangensis Yu)

Jianqiu Chen, Jiahong Lü, Zishun He, Feng Zhang, Shaoling Zhang, Huping ZhangPMID: 31419770 DOI: 10.1016/j.foodchem.2019.125337

Abstract

The composition of volatile compounds in Korla fragrant pears was determined using headspace solid-phase microextraction followed by a gas chromatography-mass spectrometry analysis using fruits at 30, 90, and 150 days after bloom. Hexanal, (E)-2-hexenal, 1-hexanol, (E)-2-hexen-1-ol, (Z)-3-hexen-1-ol, and hexyl acetate were identified as the major compounds. The composition of volatile compounds was associated with fatty acid concentrations and key enzyme activity in the lipoxygenase pathway. In vitro linoleic and linolenic acid feeding experiments conducted using cubes of fruit flesh demonstrated that the concentrations of volatile esters, such as hexyl acetate, in the treated fruits increased significantly after incubation for 12 h compared with those in the control fruits, which was accompanied by a reduction in aldehyde and alcohol concentrations (p < 0.05 or p < 0.01). However, the treatments did not significantly influence the enzyme activity and expression of genes encoding the enzymes.Sex Pheromone of the Alfalfa Plant Bug, Adelphocoris lineolatus: Pheromone Composition and Antagonistic Effect of 1-Hexanol (Hemiptera: Miridae)

Sándor Koczor, József Vuts, John C Caulfield, David M Withall, André Sarria, John A Pickett, Michael A Birkett, Éva Bálintné Csonka, Miklós TóthPMID: 33871786 DOI: 10.1007/s10886-021-01273-y

Abstract

The sex pheromone composition of alfalfa plant bugs, Adelphocoris lineolatus (Goeze), from Central Europe was investigated to test the hypothesis that insect species across a wide geographical area can vary in pheromone composition. Potential interactions between the pheromone and a known attractant, (E)-cinnamaldehyde, were also assessed. Coupled gas chromatography-electroantennography (GC-EAG) using male antennae and volatile extracts collected from females, previously shown to attract males in field experiments, revealed the presence of three physiologically active compounds. These were identified by coupled GC/mass spectrometry (GC/MS) and peak enhancement as hexyl butyrate, (E)-2-hexenyl butyrate and (E)-4-oxo-2-hexenal. A ternary blend of these compounds in a 5.4:9.0:1.0 ratio attracted male A. lineolatus in field trials in Hungary. Omission of either (E)-2-hexenyl-butyrate or (E)-4-oxo-2-hexenal from the ternary blend or substitution of (E)-4-oxo-2-hexenal by (E)-2-hexenal resulted in loss of activity. These results indicate that this Central European population is similar in pheromone composition to that previously reported for an East Asian population. Interestingly, another EAG-active compound, 1-hexanol, was also present in female extract. When 1-hexanol was tested in combination with the ternary pheromone blend, male catches were reduced. This compound showed a dose-response effect with small doses showing a strong behavioral effect, suggesting that 1-hexanol may act as a sex pheromone antagonist in A. lineolatus. Furthermore, when (E)-cinnamaldehyde was field tested in combination with the sex pheromone, there was no increase in male catch, but the combination attracted both males and females. Prospects for practical application are discussed.Resolution of (R,S)-ibuprofen catalyzed by immobilized Novozym40086 in organic phase

Xin Yuan, Lujun Wang, Guangyong Liu, Guilin Dai, Kewen TangPMID: 30974019 DOI: 10.1002/chir.23070

Abstract

The enantioselective esterification of ibuprofen catalyzed by Novozym40086 was successfully conducted in organic solvent. Removing-water reagent was added into the reaction mixture to remove water produced in the esterification. The effects of temperature, n-hexanol concentration, ibuprofen concentration, and loading of enzymes were investigated. Under the condition of equilibrium, the thermodynamic equilibrium constant (K) of 7.697 and enantioselectivity (E) of 8.512 were obtained. The esterification reaction achieved its equilibrium in approximately 30 hours with conversion of 56% and eeof 93.78%. The predicted values of X and ee

were 67.90% and 95.60%, respectively. The experimental value is approximately equal to the theoretical value, which indicates the feasibility of ideal models.

Evaluation of benchtop NMR Diffusion Ordered Spectroscopy for small molecule mixture analysis

Evan R McCarney, Robin Dykstra, Petrik GalvosasPMID: 30290994 DOI: 10.1016/j.mri.2018.09.033

Abstract

Diffusion Ordered Spectroscopy (DOSY) is an attractive method for analyzing chemical mixtures in the liquid state because it separates spectra by the molecular weight of the associated molecule. It has been compared with hyphenated chromatographic and analytical methods such LC-MS and has broad potential in servicing those same applications including forensics, reaction analysis, quality control, and fraud detection. Benchtop NMR can collect quality spectra on small molecules, however, lacks the chemical shift dispersion of high field instruments, can suffer from spectral overlap common in mixtures, and the diminished sensitivity of the lower field compounds these problems. In this work, we show that existing high field pulse sequences and processing methods perform well at 43 MHz. Spectra from molecular mixtures where the constituents had 20% differences in diffusion coefficients and significant overlap were able to be matched to a bespoke spectral library and identified correctly. In addition, spectra from mixtures with constituents that have severe overlap in the spectrum and differ by 50% in diffusion coefficients were also able to be match and identified correctly. The combination of benchtop NMR and easy implementation of modern pulse sequences and processing show promise of bringing these useful methods to chemistry laboratories in research and industrial environments.Characterisation of the Convective Hot-Air Drying and Vacuum Microwave Drying of

Lisa Yen Wen Chua, Bee Lin Chua, Adam Figiel, Chien Hwa Chong, Aneta Wojdyło, Antoni Szumny, Krzysztof LechPMID: 31022967 DOI: 10.3390/molecules24081625

Abstract

The preservation of active constituents inthrough the removal of moisture is crucial in producing a final product with high antioxidant activity. This study aims to determine the influences of various drying methods and drying conditions on the antioxidant activity, volatiles and phytosterols content of

. The drying methods used were convective drying (CD) at 40 °C, 50 °C and 60 °C; freeze drying; vacuum microwave drying (VMD) at 6, 9 and 12 W/g; and two-stage convective pre-drying followed by vacuum microwave finish drying (CPD-VMFD) at 50 °C and 9 W/g. The drying kinetics of

are best described by the thin-layer model (modified Page model). The highest antioxidant activity, TPC and volatile concentration were achieved with CD at 40 °C. GC-MS analysis identified the presence of 51 volatiles, which were mostly present in all samples but with quantitative variation. The dominant volatiles in fresh

are 2-hexenal (60.28 mg 100 g

db), 1-hexanol (18.70 mg 100 g

db) and salicylic acid (15.05 mg 100 g

db). The concentration of phytosterols in fresh sample was 3647.48 mg 100 g

db, and the major phytosterols present in fresh and dried samples were β-sitosterol (1162.24 mg 100 g

db). CPD-VMFD was effective in ensuring the preservation of higher phytosterol content in comparison with CD at 50 °C. The final recommendation of a suitable drying method to dehydrate

leaves is CD at 40 °C.

Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages

Xiaoyang Zhu, Qiumian Li, Jun Li, Jun Luo, Weixin Chen, Xueping LiPMID: 30257494 DOI: 10.3390/molecules23102456

Abstract

Aromatic compounds are important for fruit quality and can vary among fruit cultivars. Volatile compounds formed during the ripening of two banana cultivars, Brazilian and Fenjiao, were determined using headspace solid-phase micro-extraction (SPME) and gas chromatography coupled with mass spectrometry (GC-MS). These two cultivars exhibited different physiological characteristics during storage. Fenjiao fruit exhibited faster yellowing and softening, a higher respiration rate and greater ethylene production. Also, the soluble sugar content in Fenjiao fruit was much higher than in Brazilian fruit. In total, 62 and 59 volatile compounds were detected in Fenjiao and Brazilian fruits, respectively. The predominant volatile components isoamyl acetate, butanoic acid, 3-methyl-3-methylbutyl ester, hexanal,-2-hexenal and 1-hexanol varied during ripening stages. Moreover, esters were more abundant in Fenjiao, and propanoic acid 2-methylbutyl ester, and octanoic acid were only detected in Fenjiao. These compounds contribute to the unique flavors and aromas of the two cultivars.

Single compounds elicit complex behavioural responses in wild, free-ranging rats

Michael D Jackson, Robert A Keyzers, Wayne L LinklaterPMID: 30135461 DOI: 10.1038/s41598-018-30953-1

Abstract

There is mounting evidence that single compounds can act as signals and cues for mammals and that when presented at their optimal concentration they can elicit behavioural responses that replicate those recorded for complex mixtures like gland secretions and foods. We designed a rapid bioassay to present nine compounds that we had previously identified in foods, each at seven different concentrations (63 treatments), to wild, free-ranging rats and scored each treatment for attraction and three behavioural responses. Nine treatments (taken from five compounds) statistically outperformed the current standard rat attractant, peanut butter. Attraction to treatments was highest at the two lowest concentrations (0.1 and 0.01 μg g) and a statistically significant relationship of increasing attraction with decreasing treatment concentration was identified. Our study identified five compounds not previously associated with behavioural responses by rats that elicit equivalent or more intense behavioural responses than those obtained with peanut butter. Moreover, attraction to treatments was driven by a concentration-dependent relationship not previously reported. This is the first study to identify isopentanol, 1-hexanol, acetoin, isobutyl acetate and 2-methylbutyl acetate as possible semiochemicals/cues for rats. More broadly, our findings provide important guidance to researchers in the ongoing search for mammalian semiochemicals and cues.